Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

Description

The exact mass of the compound Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-22H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMOQAGSNHTROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1CCCCC1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861657 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-71-9 | |

| Record name | Diisooctyl 1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)

Introduction: The Imperative for Phthalate-Free Plasticizers

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, commonly known as DEHCH, has emerged as a critical non-phthalate plasticizer in the polymer industry. Its growing prominence is a direct response to the increasing regulatory scrutiny and health concerns surrounding traditional phthalate-based plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP). DEHCH offers comparable performance characteristics to DEHP, including enhancing the flexibility and durability of polyvinyl chloride (PVC), while exhibiting a more favorable toxicological profile.[1] This has led to its widespread adoption in sensitive applications like medical devices, children's toys, and food contact materials.[2][3][4] This guide provides a comprehensive overview of the primary synthetic pathways to DEHCH, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties of DEHCH

A thorough understanding of the physical and chemical properties of DEHCH is essential for its synthesis, purification, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₄O₄ | [5] |

| Molecular Weight | 396.6 g/mol | [5] |

| Appearance | Colorless, odorless liquid | [1][4] |

| Density | 0.959 g/cm³ | [5] |

| Boiling Point | 463.9 °C at 760 mmHg | [5] |

| Melting Point | -95 °C | [6] |

| Flash Point | 217.2 °C | [5] |

| Water Solubility | Extremely low | [5] |

Primary Synthetic Pathways to DEHCH

There are two principal industrial routes for the synthesis of DEHCH: the direct esterification of a cyclohexane precursor and the catalytic hydrogenation of a phthalate-based precursor.

Pathway 1: Esterification of Hexahydrophthalic Anhydride (HHPA)

This pathway involves the reaction of hexahydrophthalic anhydride (HHPA) with two equivalents of 2-ethylhexanol. The reaction proceeds in two stages: a rapid, non-catalyzed mono-esterification followed by a slower, acid-catalyzed second esterification to form the diester.[7]

Reaction Mechanism: Acid-Catalyzed Esterification

The mechanism is a classic Fischer-Speier esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of the monoester, enhancing its electrophilicity. A molecule of 2-ethylhexanol then performs a nucleophilic attack on the carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final diester product. The removal of water is crucial to drive the equilibrium towards the product.[8]

Caption: Mechanism of Acid-Catalyzed Esterification of the Monoester.

Experimental Protocol: Esterification of HHPA

This protocol is based on established esterification procedures.[9][10][11]

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a reflux condenser.

-

Charging Reactants: Charge the flask with hexahydrophthalic anhydride (1.0 equivalent) and 2-ethylhexanol (2.2 equivalents). The slight excess of alcohol helps to drive the reaction to completion.

-

Initial Mono-esterification: Heat the mixture with stirring under a nitrogen atmosphere to approximately 140-150°C. Hold at this temperature for about 30 minutes to facilitate the formation of the monoester.

-

Catalyst Addition and Diesterification: Cool the reaction mixture to below 100°C. Add an acid catalyst, such as p-toluenesulfonic acid (0.5-1.0 mol% relative to HHPA).

-

Reaction and Water Removal: Gradually heat the mixture to 160-180°C. The water of reaction will begin to co-distill with the excess 2-ethylhexanol and be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, which typically takes several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is negligible.

-

Purification:

-

Cool the reaction mixture to below 100°C.

-

Wash the crude product with a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any remaining unreacted monoester.

-

Wash the organic layer with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the excess 2-ethylhexanol and any other volatile impurities by vacuum distillation to yield the purified DEHCH.

-

Pathway 2: Catalytic Hydrogenation of Di(2-ethylhexyl) phthalate (DEHP)

This is a prominent industrial method for producing non-phthalate plasticizers. It involves the catalytic hydrogenation of the aromatic ring of Di(2-ethylhexyl) phthalate (DEHP) to form the corresponding cyclohexane ring of DEHCH.[12][13]

Reaction Mechanism: Heterogeneous Catalytic Hydrogenation

The hydrogenation of the aromatic ring of DEHP occurs on the surface of a heterogeneous catalyst, typically a noble metal like ruthenium or rhodium, or a non-noble metal like nickel, supported on a high-surface-area material such as activated carbon or alumina.[12][14] Both hydrogen and the DEHP molecule adsorb onto the catalyst surface. The adsorbed hydrogen atoms are then sequentially added to the aromatic ring, ultimately leading to the fully saturated cyclohexane ring.

Caption: Workflow for the Synthesis of DEHCH via Hydrogenation.

Experimental Protocol: Hydrogenation of DEHP

This protocol is based on procedures described in the scientific literature for the hydrogenation of phthalates.[14]

-

Catalyst Preparation and Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, and a temperature controller is used. The reactor is charged with Di(2-ethylhexyl) phthalate (DEHP) and the hydrogenation catalyst (e.g., 0.1 mol% Ru on Al₂O₃).

-

Inerting the Reactor: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove any air.

-

Hydrogenation: The reactor is then purged with hydrogen gas. The pressure is increased to the desired level (e.g., 50 bar), and the temperature is raised to the reaction temperature (e.g., 80°C). The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the hydrogen uptake. The reaction is considered complete when the hydrogen consumption ceases.

-

Reaction Quench and Catalyst Removal: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released. The reaction mixture is then removed from the reactor.

-

Purification: The heterogeneous catalyst is separated from the liquid product by filtration or centrifugation. The resulting crude DEHCH is typically of high purity. If necessary, further purification can be achieved by vacuum distillation to remove any non-volatile impurities.

Comparative Analysis of Synthesis Pathways

| Feature | Esterification of HHPA | Hydrogenation of DEHP |

| Starting Materials | Hexahydrophthalic anhydride, 2-ethylhexanol | Di(2-ethylhexyl) phthalate, Hydrogen |

| Catalyst | Acid catalysts (H₂SO₄, p-TSA), Titanates | Noble metals (Ru, Rh), Nickel |

| Reaction Conditions | High temperature (160-180°C), Atmospheric pressure | Moderate temperature (80-150°C), High pressure (50-200 bar) |

| Byproducts | Water | Minimal |

| Key Challenge | Efficient removal of water to drive equilibrium | Handling of high-pressure hydrogen, catalyst cost and deactivation |

| Product Purity | Requires significant purification | Often results in high purity product directly |

Conclusion

The synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate can be effectively achieved through two primary industrial pathways: the esterification of hexahydrophthalic anhydride and the catalytic hydrogenation of di(2-ethylhexyl) phthalate. The choice of synthesis route depends on several factors, including the availability and cost of starting materials, the capital investment in high-pressure equipment, and the desired final product purity. The esterification route is a classic and versatile method, while the hydrogenation pathway offers a more direct conversion from a widely available phthalate precursor to a high-purity, non-phthalate alternative. Both methods are crucial in meeting the growing demand for safer and more sustainable plasticizers in a variety of consumer and industrial applications.

References

-

Janssens, R., et al. (n.d.). Catalytic upcycling of PVC waste-derived phthalate esters into safe, hydrogenated plasticizers. Lirias. Available at: [Link]

-

Frech, C. M., et al. (2013, January 16). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic Ring Hydrogenation of Phthalate Plasticizers. Available at: [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with. Available at: [Link]

-

CM Fine Chemicals. (n.d.). ECO DEHCH | Featured Products. Available at: [Link]

-

H.E.L Group. (2024, July 12). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. Available at: [Link]

-

PubChem. (n.d.). 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester. Available at: [Link]

-

Urbischek, M., et al. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available at: [Link]

-

ResearchGate. (2025, August 10). Comparison of the performance of different hybrid catalysts for direct synthesis of dimethyl ether from synthesis gas. Available at: [Link]

-

Advanced Catalysis Engineering. (n.d.). Publications. aCe (ethz.ch). Available at: [Link]

-

National Institutes of Health. (2017, June 29). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

-

Eagle Scholar. (2021, April 29). Asymmetric Synthesis of DEHP. Available at: [Link]

-

Springer Professional. (n.d.). Green Catalytic Hydrogenation of Phthalate Plasticizers. Available at: [Link]

-

Harris, H. (2023, April 24). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl). Available at: [Link]

-

Connect Chemicals. (n.d.). Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate; (DEHCH). Available at: [Link]

-

MDPI. (2021, January 28). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Available at: [Link]

-

ResearchGate. (2025, August 5). Esterification of phthalic anhydride with 1-butanol and 2-ethylhexanol catalyzed by heteropolyacids. Available at: [Link]

-

MDPI. (n.d.). Comparative Analysis of Electrochemical and Thermochemical Hydrogenation of Biomass-Derived Phenolics for Sustainable Biofuel and Chemical Production. Available at: [Link]

-

MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

-

The University of Oklahoma. (2007, January 14). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. Available at: [Link]

-

(n.d.). eco-dehch. Available at: [Link]

-

ResearchGate. (n.d.). Figure 2. Synthesis of di(2-ethylhexyl) phthalate (DEHP). Available at: [Link]

-

ResearchGate. (2018, July 16). ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. Available at: [Link]

-

ResearchGate. (2024, February 22). Regulation of Pt Loading on Co/Al2O3 Catalysts for Selective Hydrogenation and Hydrogenolysis of 5‐Hydroxymethylfurfural to 2,5‐Bis(hydroxymethyl)furan and 2,5‐Dimethylfuran. Available at: [Link]

-

RIKEN. (2020, February 28). A highly active and robust solid catalyst provides high yields of esters by continuous flow. Available at: [Link]

-

PubMed. (n.d.). Transesterification reaction for synthesis of palm-based ethylhexyl ester and formulation as base oil for synthetic drilling fluid. Available at: [Link]

-

ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... Available at: [Link]

-

bioRxiv. (n.d.). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. Available at: [Link]

- Google Patents. (n.d.). WO2005035622A1 - Catalyst for manufacture of esters.

-

MDPI. (n.d.). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Available at: [Link]

Sources

- 1. ECO DEHCH | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]

- 2. Diethyl hexyl cyclohexane | DEHCH | CAS 84731-70-4 | Connect Chemicals [connectchemicals.com]

- 3. Eco-Friendly Plasticizer Dehch /Dehch Oil Bis (2-ethylhexyl) Cyclohexane-1, 2-Dicarboxylate Plasticizer - Dehch, Plasticizer Dehch | Made-in-China.com [m.made-in-china.com]

- 4. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

- 5. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]

- 6. accustandard.com [accustandard.com]

- 7. researchgate.net [researchgate.net]

- 8. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. "Asymmetric Synthesis of DEHP" by Hannah Harris [scholar.umw.edu]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Green Catalytic Hydrogenation of Phthalate Plasticizers | springerprofessional.de [springerprofessional.de]

- 14. lirias.kuleuven.be [lirias.kuleuven.be]

An In-depth Technical Guide to Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of polymer science and chemical safety, the selection of appropriate additives is paramount. This guide provides a comprehensive technical overview of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH), a non-phthalate plasticizer that has garnered significant attention as a safer alternative to traditional phthalates. As a Senior Application Scientist, my objective is to present a document that is not only scientifically rigorous but also practically valuable for researchers, chemists, and professionals in fields ranging from materials science to drug development. This guide delves into the core physical and chemical properties of DEHCH, its synthesis, analytical methodologies for its characterization, and a comparative analysis with other common plasticizers. The information herein is supported by authoritative sources to ensure its integrity and utility in a research and development setting.

Molecular Identity and Physicochemical Properties

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, commonly known as DEHCH, is a high-molecular-weight plasticizer. Its chemical structure consists of a cyclohexane-1,2-dicarboxylate core esterified with two 2-ethylhexyl alcohol side chains. This structure is pivotal to its performance and safety profile.

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate[1] |

| CAS Number | 84-71-9[1] |

| Molecular Formula | C₂₄H₄₄O₄[1][2] |

| Molecular Weight | 396.6 g/mol [1][2] |

| Synonyms | Di(2-ethylhexyl) hexahydrophthalate, DEHCH[1] |

Physical Properties

DEHCH is a clear, colorless, and viscous liquid with a faint odor. Its physical properties are summarized in the table below, reflecting its suitability for applications requiring low volatility and high permanence.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.959 g/cm³ | [2] |

| Boiling Point | 463.9 °C at 760 mmHg | [2] |

| Melting Point | -95 °C | |

| Flash Point | 217.2 °C | [2] |

| Solubility | Insoluble in water; soluble in non-polar and slightly polar organic solvents like hexane, toluene, and chloroform. | [2] |

Synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

The primary industrial synthesis of DEHCH involves the esterification of cyclohexane-1,2-dicarboxylic anhydride (hexahydrophthalic anhydride) with 2-ethylhexanol.[2] This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by the removal of water.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol (2-ethylhexanol) acts as a nucleophile, attacking the carbonyl carbon of the anhydride. This is followed by the ring-opening of the anhydride and a subsequent esterification of the second carboxylic acid group.

Caption: Synthesis pathway of DEHCH via acid-catalyzed esterification.

A general laboratory-scale synthesis protocol is as follows:

-

Reactant Charging: Stoichiometric amounts of cyclohexane-1,2-dicarboxylic acid and 2-ethylhexanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal.[2]

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

-

Reaction: The mixture is heated to promote esterification, with the reaction temperature typically maintained to ensure a steady reflux and removal of water.

-

Neutralization and Purification: Upon completion, the reaction mixture is cooled, neutralized with a base, and then washed with water. The organic layer is separated, and the crude product is purified, often by vacuum distillation, to yield high-purity DEHCH.[2]

Chemical Properties and Reactivity

Hydrolysis

DEHCH, being a dicarboxylate ester, is susceptible to hydrolysis under both acidic and basic conditions, yielding cyclohexane-1,2-dicarboxylic acid and 2-ethylhexanol.[2] The rate of hydrolysis is generally slow under neutral environmental conditions but is accelerated in the presence of strong acids or bases.[4][5]

The base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid, forming a carboxylate salt.[4]

Caption: Acid and base-catalyzed hydrolysis of DEHCH.

Thermal and Photochemical Degradation

Thermogravimetric analysis (TGA) can be employed to evaluate the thermal stability of DEHCH. The degradation kinetics can be determined by heating the material at different rates and analyzing the resulting thermal curves to calculate the activation energy of decomposition.

The photochemical degradation of DEHCH can be initiated by the absorption of UV radiation, leading to the formation of radical species and subsequent degradation products. The quantum yield of photodegradation is a measure of the efficiency of this process. The presence of photosensitizers in the environment can influence the rate and pathway of photodegradation.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of DEHCH in various matrices, including polymers, food simulants, and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of DEHCH due to its high sensitivity and selectivity.

Experimental Protocol for GC-MS Analysis of DEHCH in a Polymer Matrix:

-

Sample Preparation (Solvent Extraction):

-

Cut the polymer sample into small pieces (1-2 mm) to maximize surface area.

-

Accurately weigh approximately 1 g of the polymer into a glass vial.

-

Add 10 mL of a suitable solvent (e.g., dichloromethane or hexane).

-

Sonicate the mixture for 30 minutes at room temperature to extract DEHCH.[6]

-

Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.[6]

-

-

GC-MS Instrumentation and Parameters:

-

GC Column: A non-polar column, such as a ZB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Injector: Operate in splitless mode at a temperature of 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C for 2 minutes.

-

Ramp at 9 °C/min to 300 °C.

-

Hold at 300 °C for 3 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 35-500) for identification and Selected Ion Monitoring (SIM) for quantification.

-

-

Caption: General workflow for GC-MS analysis of DEHCH in polymers.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another robust method for quantifying DEHCH, particularly in liquid samples like food simulants.

Experimental Protocol for HPLC-UV Analysis of DEHCH in Food Simulants:

-

Sample Preparation (Liquid-Liquid Extraction):

-

For aqueous food simulants, perform a liquid-liquid extraction with a non-polar solvent like hexane.

-

For fatty food simulants, a dilution with a suitable solvent may be sufficient.

-

-

HPLC Instrumentation and Parameters:

-

Column: A reverse-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile is typically employed. For example, starting with a higher water content and gradually increasing the acetonitrile concentration.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV detector set at a wavelength of 224 nm.[7]

-

Injection Volume: 10 µL.[7]

-

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of DEHCH exhibits characteristic absorption bands that are useful for its identification. A strong carbonyl (C=O) stretching vibration from the ester functional groups is typically observed in the region of 1735-1750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information about the DEHCH molecule.

-

¹H NMR: The spectrum shows distinct signals for the protons on the cyclohexane ring and the 2-ethylhexyl side chains. The methyl protons of the 2-ethylhexyl groups typically appear as multiplets in the upfield region (around 0.91-0.97 ppm).[2]

-

¹³C NMR: The spectrum reveals the number of unique carbon environments in the molecule, with characteristic chemical shifts for the carbonyl carbons of the ester groups, the carbons of the cyclohexane ring, and the carbons of the alkyl side chains.

Mass Spectrometry (MS)

Under electron ionization (EI), the DEHCH molecule undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion peak (M⁺) at m/z 396 may be observed, though it can be of low abundance. Common fragmentation pathways involve the loss of the 2-ethylhexyl side chains and rearrangements.

UV-Visible (UV-Vis) Spectroscopy

DEHCH does not possess a strong chromophore that absorbs significantly in the near-UV and visible regions. Its UV absorbance is generally low, with absorption peaks typically observed in the lower UV range. For instance, the structurally similar DEHP exhibits absorption peaks around 225 nm in ethanol.[8]

Comparative Analysis with Other Plasticizers

DEHCH is often compared to traditional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), as well as other non-phthalate alternatives like Di(2-ethylhexyl) terephthalate (DOTP).

| Property | DEHCH | DEHP | DINP | DOTP |

| Chemical Structure | Cyclohexanoate | Ortho-phthalate | Ortho-phthalate | Terephthalate |

| Molecular Weight ( g/mol ) | 396.6 | 390.56 | ~418.6 | 390.56 |

| Volatility | Low | Higher | Lower than DEHP | Low |

| Migration | Low | Higher | Lower than DEHP | Low |

| Processing Efficiency | Good, can have shorter gelation times than DOTP[9] | Good | Good | Good |

| Regulatory Status | Generally favorable, not classified as a phthalate | Restricted in many applications due to health concerns | Restricted in some applications | Generally favorable |

| Toxicity Profile | Low acute toxicity, not considered a reproductive or developmental toxicant | Associated with reproductive and developmental toxicity[9] | Lower toxicity than DEHP, but still under scrutiny | Favorable toxicological profile[10] |

DEHCH offers performance characteristics comparable to or, in some aspects, superior to traditional plasticizers, with a significantly better safety and regulatory profile.[9] Its low volatility and migration are particularly advantageous in applications with direct human contact, such as medical devices and food packaging.[9]

Safety and Toxicology

DEHCH has undergone extensive toxicological evaluation. Studies have generally shown it to have low acute toxicity via oral and dermal routes. It is not classified as a reproductive or developmental toxicant. While some studies have investigated its potential for endocrine disruption, it generally shows a much lower potential compared to regulated phthalates.

Conclusion

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate stands out as a well-characterized and scientifically validated alternative to traditional phthalate plasticizers. Its favorable combination of physical and chemical properties, coupled with a benign toxicological profile, makes it a compelling choice for a wide range of applications where safety and performance are critical. This guide has provided a detailed technical foundation for understanding DEHCH, from its molecular structure and synthesis to its analytical determination and comparative performance. It is our hope that this information will prove invaluable to researchers and professionals in their pursuit of developing safer and more effective materials.

References

- Smolecule. (2023, August 16). Buy Bis(2-ethylhexyl)

- NINGBO INNO PHARMCHEM CO.,LTD. DEHCH vs. Traditional Plasticizers: A Safety and Performance Comparison.

- Chapman, N. B., Shorter, J., & Toyne, K. J. (1961).

- Benchchem. Application Notes and Protocols for the Quantification of Bis(2-ethylhexyl)

- Benchchem. Application Notes and Protocols for the GC-MS Analysis of Bis(2-ethylhexyl)

- ChemicalBook. bis(2-ethylhexyl)

- SpectraBase. 1,2-Cyclohexane-dicarboxylic acid, bis(2-ethylhexyl) ester - Optional[1H NMR] - Chemical Shifts.

- ChemicalBook. bis(2-ethylhexyl)

- Google Patents.

- Chemistry Steps.

- Bastone. (2025, November 28). DOTP vs DEHP: A Technical Comparison for Manufacturing Professionals.

- Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III.

- ResearchGate.

- Yuanlong. (2025, July 11). DOTP vs DINP: Which Plasticizer Is Right for You?.

- eGyanKosh. TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY.

- ResearchGate.

- Benchchem. Diisopropyl Phthalate vs.

- eGyanKosh. IV SEMMESTER.

- MDPI.

- PubChem. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | C24H44O4.

- NIST. 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester.

- Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry.

- Sigma-Aldrich. Bis(2-ethylhexyl)

- RSC Publishing. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers.

- TCI Chemicals. Bis(2-ethylhexyl)

- SpectraBase. 4-cyclohexene-1,2-dicarboxylic acid, bis(2-ethylhexyl)ester - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. Isolation and characterization of bis(2-Ethylhexyl)

- MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl)

- ResearchGate. (2025, August 7).

- PubMed. (2001, July). Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer.

- ResearchGate. (2025, August 7). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters.

- ResearchGate. (2025, August 9). (PDF)

- JRC Publications Repository.

- PubMed. (2017, May 17).

- Hitachi High-Tech. Analysis of Bis(2-ethylhexyl) phthalate(DEHP)

- PubMed. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS....

- Sigma-Aldrich. UV-Visible Solvents.

- ResearchGate. (2023, March 2). (PDF) Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl)

- PubChem. Bis(2-ethylhexyl)

- science-softCon.

- Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents.

- Puyang Shengyuan Technology Holdings Co. LTD. bis(2-ethylhexyl)

- Benchchem. Application Notes and Protocols for the Analysis of Bis(2-ethylhexyl)

- PubMed. (2002, April). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents.

- ResearchGate. (2025, August 5). Thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) studied by TGA/FTIR and TGA/MS | Request PDF.

- Thermo Fisher Scientific.

- ResearchGate. (2025, August 7). Thermal decomposition analysis of 1,1-bis(tert-butylperoxy)cyclohexane with sulfuric acid contaminants | Request PDF.

Sources

- 1. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | C24H44O4 | CID 6784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]

- 3. bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (84-71-9) 13C NMR [m.chemicalbook.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. bastone-plastics.com [bastone-plastics.com]

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate molecular structure and weight

A Technical Guide to Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular structure and weight of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, a prominent non-phthalate plasticizer. Marketed under trade names like Hexamoll® DINCH®, this compound is crucial in applications demanding high safety and compatibility, such as medical devices, toys, and food packaging.[1][2][3][4]

Core Molecular Identity and Synthesis

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is a diester formed from the esterification of cyclohexane-1,2-dicarboxylic acid with two molecules of 2-ethylhexanol. The resulting structure combines a rigid cycloaliphatic core with two flexible, branched alkyl chains. This unique architecture is central to its function as a plasticizer, where it integrates between polymer chains (like PVC), increasing their flexibility and durability.

The IUPAC name for this compound is bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate.[5][6] It is also known by several synonyms, including DEHCH, Dioctyl 1,2-cyclohexanedicarboxylate, and Bis(2-ethylhexyl) hexahydrophthalate.[5][7][8]

Molecular Structure and Isomerism

The fundamental chemical identity of this compound is captured by its molecular formula and structure.

Molecular Formula: C₂₄H₄₄O₄[5][6][7][8][9]

The structure consists of a saturated six-carbon ring (cyclohexane) where two adjacent carbon atoms are substituted with carboxylate groups. These groups form ester linkages with 2-ethylhexyl alcohol.

A critical aspect of its molecular structure is stereoisomerism. The two ester groups on the cyclohexane ring can be oriented in two primary ways:

-

Cis Isomer: Both ester groups are on the same side of the cyclohexane ring.

-

Trans Isomer: The ester groups are on opposite sides of the ring.

Commercial DEHCH is typically a mixture of these isomers, which influences its physical properties, such as viscosity and pour point. The flexibility of the 2-ethylhexyl side chains is a key determinant of its effectiveness as a plasticizer.

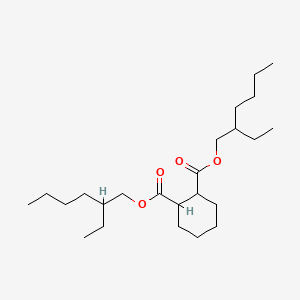

Structural Diagram

The following diagram illustrates the chemical structure of the cis isomer of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate.

Caption: 2D structure of cis-Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate.

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis, formulation development, and analytical characterization. It is calculated from the molecular formula using the atomic weights of the constituent elements.

-

Carbon (C): 24 atoms × 12.011 g/mol = 288.264 g/mol

-

Hydrogen (H): 44 atoms × 1.008 g/mol = 44.352 g/mol

-

Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

Total Molecular Weight: 288.264 + 44.352 + 63.996 = 396.612 g/mol

This value is consistent with data from multiple chemical databases.[5][6][10]

Data Summary

For ease of reference, the core chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | [5][6] |

| Synonyms | DEHCH, Dioctyl hexahydrophthalate | [5][7] |

| CAS Number | 84-71-9 (for the isomer mixture) | [5][6][7][8][9][10][11][12] |

| Molecular Formula | C₂₄H₄₄O₄ | [5][6][7][8][9] |

| Molecular Weight | ~396.6 g/mol | [5][6][10] |

| Appearance | Clear, colorless, practically anhydrous liquid | [2][13] |

| Boiling Point | ~463.9 °C at 760 mmHg | [7] |

| Density | ~0.959 g/cm³ | [7] |

Analytical Workflow for Structural and Purity Verification

Confirming the identity, purity, and isomeric ratio of DEHCH is essential for quality control in research and manufacturing. A multi-step analytical approach is typically employed. The causality behind this workflow is to use orthogonal techniques that provide complementary information, from molecular mass to detailed structural arrangement.

Conceptual Protocol

-

Initial Identification by Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Methodology: An electron ionization (EI) or electrospray ionization (ESI) source is used to ionize the sample. The mass-to-charge ratio (m/z) of the molecular ion is measured.

-

Expected Result: A prominent peak corresponding to the molecular weight of C₂₄H₄₄O₄ (approx. 396.6 m/z). Fragmentation patterns can also provide structural clues.

-

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the precise atomic connectivity and stereochemistry.

-

Methodology: Both ¹H NMR and ¹³C NMR are employed. ¹H NMR confirms the presence of the ethyl and hexyl groups and the cyclohexane ring protons. ¹³C NMR confirms the number and type of carbon environments (e.g., carbonyl, aliphatic).

-

Expert Insight: Advanced 2D-NMR techniques like COSY and HSQC can be used to map out the complete H-C framework, definitively confirming the structure and can help in distinguishing between cis and trans isomers based on proton coupling constants.

-

-

Purity and Isomer Ratio Analysis by Gas Chromatography (GC):

-

Objective: To determine the purity of the sample and the relative ratio of cis and trans isomers.

-

Methodology: A GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column is used. The isomers will have slightly different retention times, allowing for their separation and quantification.

-

Expected Result: A chromatogram showing major peaks for the cis and trans isomers, with the area under each peak being proportional to its concentration.

-

Workflow Diagram

Caption: Conceptual workflow for the analytical validation of DEHCH.

References

-

1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester (CAS 84-71-9) . Cheméo. [Link]

-

Hexamoll® DINCH® . Univar Solutions. [Link]

-

1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester . PubChem, National Center for Biotechnology Information. [Link]

-

Hexamoll DINCH Technical Information . BASF. [Link]

-

Hexamoll DINCH Manufacturers Suppliers Factory . China Plasticizer. [Link]

-

1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester . NIST WebBook, SRD 69. [Link]

-

bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate . Puyang Shengyuan Technology Holdings Co. LTD. [Link]

-

Cyclohexene-1,2-dicarboxylic acid, bis(2-ethylhexyl) ester . PubChem, National Center for Biotechnology Information. [Link]

-

1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester - Substance Details . US EPA. [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. ahsanji.com [ahsanji.com]

- 4. chemicals.basf.com [chemicals.basf.com]

- 5. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | C24H44O4 | CID 6784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. CAS 84-71-9: Diisooctyl 1,2-cyclohexanedicarboxylate [cymitquimica.com]

- 9. Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [sigmaaldrich.com]

- 10. bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate_Functional intermediates_Product_Puyang Shengyuan Energy Technology Corp. [sunsorce.com]

- 11. 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester (CAS 84-71-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [chemicalbook.com]

- 13. 5.imimg.com [5.imimg.com]

Foreword: The Imperative for Advanced Plasticizers

An In-Depth Technical Guide to the Mechanism of Action of DEHCH as a Plasticizer

In the field of polymer science, particularly in the versatile world of Polyvinyl Chloride (PVC), plasticizers are indispensable additives that transform a rigid, brittle material into a flexible and durable product. For decades, phthalate-based plasticizers dominated this space. However, mounting regulatory scrutiny and health concerns have catalyzed a shift towards safer, high-performance alternatives.[1][2] Among the most promising of these next-generation additives is Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH), a non-phthalate plasticizer engineered for safety, stability, and efficiency.[3][4][5]

This guide provides a comprehensive exploration of the core mechanism by which DEHCH plasticizes polymers. We will move beyond a surface-level description to dissect the molecular interactions, thermodynamic principles, and resulting macroscopic properties. This document is intended for researchers, material scientists, and development professionals who require a deep, actionable understanding of how DEHCH functions, how its performance is validated, and why it represents a significant advancement in polymer technology.

Part 1: The Molecular Mechanism of Plasticization by DEHCH

At its most fundamental level, plasticization is the process of increasing the mobility of polymer chains, thereby reducing the material's glass transition temperature (T_g).[6][7] A rigid polymer like unplasticized PVC (U-PVC) exists below its T_g at room temperature; its polymer chains are "frozen" in place, held together by strong intermolecular forces (dipole-dipole interactions and van der Waals forces), resulting in a hard and brittle material.[8][9]

Plasticizers are small molecules that, when introduced into the polymer matrix, disrupt these intermolecular forces.[10][11] The efficacy of a plasticizer is governed by several well-established theories that describe this interaction.

Core Theories of Plasticization

The action of DEHCH can be understood through a synthesis of three primary theories:

-

The Lubricity Theory: This model posits that the rigidity of a polymer arises from intermolecular friction. Plasticizers act as molecular lubricants, getting between the polymer chains and allowing them to slide past one another more easily.[12]

-

The Gel Theory: This theory extends the lubrication concept, suggesting that polymers have a three-dimensional gel-like structure formed by points of attachment along the polymer chains. Plasticizers break these attachments, preventing the reformation of a rigid network.[12]

-

The Free Volume Theory: Perhaps the most comprehensive model, this theory states that flexibility is dependent on the amount of "free volume" (the internal space available for polymer chains to move).[9][12] Plasticizer molecules, being smaller than the polymer chains, increase the overall free volume of the system. This added space facilitates the segmental motion of the polymer chains, which is the essence of flexibility, and consequently lowers the T_g.[12][13]

DEHCH in Action: An Integrated Mechanism

DEHCH molecules effectively plasticize PVC by inserting themselves between the long polyvinyl chloride chains.[10] This process involves several stages, from initial adsorption on the PVC resin particles to full absorption and interaction with the polymer's polar groups.[12]

The DEHCH molecule's structure is key to its function. The polar ester groups on DEHCH interact with the polar carbon-chlorine (C-Cl) dipoles of the PVC chains.[14] This interaction effectively shields the PVC chains from one another, weakening the strong dipole-dipole forces that hold them rigidly in place.[10][14] Simultaneously, the non-polar cyclohexane ring and the two ethylhexyl side chains contribute to the steric separation of the polymer chains, physically pushing them apart and increasing the free volume.[8][11] This combined action of polar interaction and steric hindrance allows the PVC chains to move more freely at lower temperatures, transitioning the material from a glassy, rigid state to a rubbery, flexible one.[6]

Caption: Molecular mechanism of DEHCH plasticization in PVC.

Part 2: Quantifiable Effects on Material Properties

The molecular-level interactions instigated by DEHCH manifest as significant and measurable changes in the macroscopic properties of the polymer. As a non-phthalate alternative, DEHCH is designed to provide excellent performance with a superior safety profile.[5]

Thermal and Mechanical Properties

The most direct consequence of plasticization is a reduction in the glass transition temperature (T_g).[6][15] This is the primary indicator of a plasticizer's efficiency. By increasing the mobility of polymer chains, DEHCH allows the material to remain flexible at much lower temperatures.[7] This improved low-temperature flexibility is a critical performance characteristic for applications in varied environmental conditions.[5][16]

The addition of DEHCH also modifies the mechanical properties of PVC, transforming it from a material with high modulus and hardness to one that is soft, pliable, and has a higher elongation at break.

Table 1: Typical Property Changes in PVC with DEHCH Plasticization

| Property | Unplasticized PVC (U-PVC) | PVC + DEHCH (Typical) | Rationale for Change |

| Glass Transition Temp. (T_g) | ~82 °C | ~20 to 40 °C | Increased free volume and chain mobility allow for transition at lower thermal energy.[13][15] |

| Hardness (Shore A/D) | ~85 (Shore D) | ~70 to 95 (Shore A) | Reduced intermolecular forces lead to a softer, more easily indented material. |

| Tensile Strength at Break | ~50-60 MPa | ~15-25 MPa | Chains can slide past each other more easily, reducing the force required to pull them apart. |

| Elongation at Break | <50% | 250-450% | Increased chain mobility allows the material to stretch significantly more before failing. |

Performance and Durability: Low Migration and Volatility

A crucial aspect of a plasticizer's performance, especially in sensitive applications like food packaging, medical devices, and toys, is its permanence within the polymer matrix.[1][16] DEHCH exhibits low volatility and a low migration rate.[1][16]

-

Volatility refers to the tendency of the plasticizer to evaporate from the plastic over time, particularly at elevated temperatures.[17] DEHCH's relatively high molecular weight (396.6 g/mol ) and chemical structure contribute to its low vapor pressure, ensuring it remains in the product, preserving flexibility and mechanical integrity over the long term.[16][18]

-

Migration is the process by which the plasticizer moves from the polymer into a contacting substance, such as food, liquids, or skin.[17][19] Because DEHCH is not covalently bonded to the PVC, it can migrate. However, its compatibility and molecular structure result in a low propensity for leaching, a critical factor for regulatory compliance and consumer safety.[16][19]

Part 3: Safety and Toxicological Profile

The primary driver for the development of DEHCH is the need for a safe alternative to certain ortho-phthalates.[2][4] DEHCH has undergone extensive toxicological assessment to validate its suitability for sensitive applications.

-

Regulatory Approval: The European Food Safety Authority (EFSA) has assessed DEHCH and concluded that it is not a safety concern for use in food contact materials under specified conditions, such as in PVC films for aqueous, acidic, and low-alcohol foods.[1][20]

-

Toxicology Studies: Multiple long-term toxicity and carcinogenicity studies in animal models have found DEHCH to be a safe and promising alternative plasticizer, showing no signs of toxicity or carcinogenicity even at high doses.[2][21] It has also been found to have low genotoxic potential.[22] These findings are in stark contrast to the concerns associated with some traditional phthalates, which have been identified as potential endocrine disruptors.[19][23]

Part 4: Experimental Validation Protocols

To ensure scientific integrity, all claims regarding a plasticizer's performance must be substantiated through rigorous, standardized testing. The following protocols are fundamental to characterizing the efficacy and safety of DEHCH.

Protocol: Determination of Plasticizer Migration into Food Simulants

This protocol is a self-validating system for quantifying the migration of DEHCH from a PVC sample into liquids that simulate different types of food, based on established regulatory testing standards.

Objective: To measure the mass of DEHCH that leaches from a PVC sample into a food simulant over a specified time and temperature.

Materials & Equipment:

-

PVC samples plasticized with a known concentration of DEHCH.

-

Food Simulants (examples):

-

Inert glass migration cells or containers.[24]

-

Precision analytical balance (±0.01 mg).

-

Thermostatic oven or incubator.

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.[25][26]

Workflow Diagram:

Caption: Experimental workflow for plasticizer migration testing.

Step-by-Step Methodology:

-

Sample Preparation: Cut the plasticized PVC film into test specimens of a precise surface area (e.g., 1 dm²). Clean the surface with a lint-free cloth and accurately weigh each specimen.

-

Immersion: Place the specimen into a glass migration cell. Add a precise volume of the chosen food simulant to achieve a standard surface-area-to-volume ratio (e.g., 6 dm²/L).[27]

-

Incubation: Seal the migration cell and place it in an incubator set to a specific temperature for a defined duration (e.g., 10 days at 40°C, to simulate long-term storage at room temperature). These conditions are chosen to mimic the intended real-world use of the material.

-

Analysis: After incubation, remove the simulant from the cell. Prepare the sample for analysis (this may involve liquid-liquid extraction or dilution). Inject a known volume of the simulant into the GC-MS.

-

Quantification: The GC-MS separates the chemical components and identifies DEHCH based on its unique mass spectrum and retention time. The concentration is determined by comparing the peak area to a pre-established calibration curve made with known concentrations of DEHCH.[25]

-

Reporting: Express the final result as the specific migration in mg of DEHCH per kg of food simulant (mg/kg).[20]

Protocol: Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature

DMA is a powerful technique used to measure the viscoelastic properties of polymers, providing a precise determination of the glass transition temperature (T_g).[28][29]

Objective: To determine the T_g of DEHCH-plasticized PVC by measuring its response to an oscillatory force as a function of temperature.

Materials & Equipment:

-

Dynamic Mechanical Analyzer (DMA) with a suitable fixture (e.g., three-point bending or tensile).[30]

-

Rectangular specimens of unplasticized and DEHCH-plasticized PVC, cut to precise dimensions.

-

Liquid nitrogen for sub-ambient temperature control.

Step-by-Step Methodology:

-

Sample Mounting: Securely mount the PVC specimen in the DMA fixture.

-

Test Parameters: Set the test parameters: an oscillatory frequency (e.g., 1 Hz), a small strain or stress amplitude (to ensure the response is within the linear viscoelastic region), and a temperature ramp rate (e.g., 3°C/minute).[29]

-

Temperature Sweep: Begin the test at a low temperature (e.g., -70°C) and ramp up to a temperature well above the expected T_g (e.g., 120°C).[29]

-

Data Acquisition: The instrument applies a sinusoidal stress and measures the resulting strain. It calculates the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these is the tan delta (tan δ = E''/E').

-

T_g Determination: The glass transition is a region of significant molecular motion and energy dissipation. This is observed as:

-

A sharp drop in the storage modulus (E').

-

A distinct peak in the loss modulus (E'').

-

A distinct peak in the tan δ curve. The temperature at the peak of the tan δ curve is most commonly reported as the T_g.[15][30] Comparing the T_g of the plasticized sample to that of the unplasticized control provides a direct measure of the plasticizer's effectiveness.[15]

-

Conclusion and Outlook

The mechanism of action of DEHCH as a plasticizer is a well-understood interplay of molecular interaction and the principles of polymer physics. By effectively inserting itself into the PVC matrix, DEHCH disrupts intermolecular forces and increases free volume, thereby enhancing chain mobility and imparting flexibility. This mechanism is validated by quantifiable changes in thermal and mechanical properties, most notably a significant reduction in the glass transition temperature.

From the perspective of an application scientist, the true value of DEHCH lies not only in its efficient plasticizing action but also in its high performance regarding permanence and its robust safety profile. Its low volatility and migration rates, backed by favorable toxicological assessments and regulatory acceptance, establish it as a trustworthy and authoritative choice for a wide range of applications, from consumer goods to sensitive food-contact and medical materials. As the industry continues to prioritize safety and sustainability, plasticizers like DEHCH will be central to the development of the next generation of advanced polymer products.

References

- Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). Google Scholar.

- DEHCH Plasticizer: A Guide to its Properties and Benefits for PVC. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Mechanism of plasticizer. (2016). Nanjing Union Rubber Chemicals.

- What is the mechanism of plasticizer in polymers?. (2017). Quora.

- Bis(2-ethylhexyl)

- What is the role of plasticizers? What is the mechanism of action?. (2022). Longchang Chemical.

- How Do You Test for Plasticizer Migr

- Derivation of an oral reference dose (RfD) for di 2-ethylhexyl cyclohexan-1,4-dicarboxylate (DEHCH)

- Dynamic Mechanical Analysis Investigations of PLA-Based Renewable Materials: How Are They Useful?. (2020). PMC - NIH.

- Plasticization mechanism and structure of polymers. (2025).

- "Plasticizers". In: Encyclopedia of Polymer Science and Technology. (n.d.).

- Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. (2023). MDPI.

- eco-dehch. (n.d.).

- Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. (2025).

- PLASTICIZER COMPOSITION COMPRISING DI(2-ETHYLHEXYL)CYCLOHEXANE-1,4-DICARBOXYLATE AND TRIBUTYL CITRATE, AND VINYL CHLORIDE RESIN. (2022).

- Safety of DEHCH. (2020). Food Packaging Forum.

- DEHCH: The Safe & Sustainable Plasticizer for Modern PVC Manufacturing. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate)

- ECO DEHCH. (n.d.). CM Fine Chemicals.

- Migration of conventional and new plasticizers from PVC films into food simulants. (2014). Food Control.

- Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. (2025).

- Two-year carcinogenicity study of a novel plasticizer, bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (Eco-DEHCH)

- Application Notes and Protocols for Testing Plasticizer Migration from Polyvinyl Chloride (PVC). (n.d.). Benchchem.

- Dynamic Mechanical Properties of Polymer–Plasticizer System. (n.d.). Semantic Scholar.

- Study of selected thermoplastics using dynamic mechanical analysis. (n.d.).

- Dynamic mechanical analysis (DMA) curves of neat poly(vinyl chloride)... (n.d.).

- Synthesis and Application of an Alternative Plasticizer Di(2-Ethylhexyl)-1,2-Cyclohexane Dicarboxylate. (2025).

- Dynamic Mechanical Analysis of High Temper

- Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings. (2025).

- Synthesis and Application of a New Environmental Friendly Plasticizer. (2015). AASCIT.

- The effect of the plasticizer di(2-ethylhexyl)phthalate on red cell deformability. (n.d.). PubMed.

- Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simul

- Deviations of the glass transition temperature in amorphous conjug

- Glass Transition Temperature (Tg) of Plastics - Definition & Values. (2025). SpecialChem.

- How Do Plasticizers Affect Glass Transition Temper

- Glass Transition Behavior of Wet Polymers. (2021). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diethyl hexyl cyclohexane | DEHCH | CAS 84731-70-4 | Connect Chemicals [connectchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. ECO DEHCH | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. quora.com [quora.com]

- 9. specialchem.com [specialchem.com]

- 10. longchangchemical.com [longchangchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of plasticizer | Nanjing Union Rubber Chemicals [nurchem.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. d-nb.info [d-nb.info]

- 18. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

- 19. mdpi.com [mdpi.com]

- 20. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]

- 21. Two-year carcinogenicity study of a novel plasticizer, bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (Eco-DEHCH), by oral diet in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Derivation of an oral reference dose (RfD) for di 2-ethylhexyl cyclohexan-1,4-dicarboxylate (DEHCH), an alternative to phthalate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. clinmedjournals.org [clinmedjournals.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. bastone-plastics.com [bastone-plastics.com]

- 26. researchgate.net [researchgate.net]

- 27. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 28. Dynamic Mechanical Analysis Investigations of PLA-Based Renewable Materials: How Are They Useful? - PMC [pmc.ncbi.nlm.nih.gov]

- 29. matec-conferences.org [matec-conferences.org]

- 30. pbipolymer.com [pbipolymer.com]

The Evolving Landscape of Plasticizers: A Technical Guide to Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)

Introduction: A Paradigm Shift in Polymer Flexibility

For decades, the backbone of flexible polymer formulations, particularly for polyvinyl chloride (PVC), has been the use of plasticizers. These compounds impart essential properties such as durability and flexibility. However, mounting health and environmental concerns surrounding traditional phthalate-based plasticizers, most notably Bis(2-ethylhexyl) phthalate (DEHP), have catalyzed a significant shift towards safer alternatives.[1] This guide provides an in-depth technical review of a prominent non-phthalate alternative, Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH), for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical characteristics, applications, toxicological profile, metabolic fate, and the analytical methodologies required for its quantification.

DEHCH: Chemical Identity and Physicochemical Properties

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, also known by various synonyms including 1,2-Cyclohexane dicarboxylic acid di(2-ethylhexyl) ester and the trade name Hexamoll® DINCH®, is a high-molecular-weight plasticizer.[2][3] Its chemical structure, featuring a cyclohexane ring as its backbone, distinguishes it from the aromatic ring structure of phthalates.[4] This structural difference is fundamental to its altered toxicological profile.

Table 1: Physicochemical Properties of DEHCH

| Property | Value | Reference |

| CAS Number | 84-71-9 | [5] |

| Molecular Formula | C24H44O4 | [4] |

| Molecular Weight | 396.6 g/mol | [4] |

| Appearance | Clear, colorless liquid | [6] |

| Density | 0.959 g/cm³ | [4] |

| Boiling Point | 463.9°C at 760 mmHg | [4] |

| Flash Point | 217.2°C | [4] |

| Water Solubility | Almost insoluble | [6] |

| Solubility in Organic Solvents | Soluble in non-polar and slightly polar solvents (e.g., hexane, toluene) |

Synthesis of DEHCH

The primary industrial synthesis of DEHCH involves the esterification of cyclohexane-1,2-dicarboxylic acid or its anhydride with 2-ethylhexanol.[5][7] The reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by the removal of water.

Caption: Synthesis of DEHCH via esterification.

Applications and Regulatory Landscape

DEHCH is predominantly utilized as a plasticizer in PVC formulations to enhance flexibility and durability.[4] Its favorable safety profile has led to its widespread adoption in sensitive applications, including:

-

Food Contact Materials: DEHCH is approved for use in food packaging films, where low migration into foodstuffs is critical.[8]

-

Medical Devices: As a replacement for DEHP, it is used in medical applications such as tubing and bags.[9][10]

-

Toys and Childcare Articles: Its use is recommended in products for children due to heightened safety requirements.[10]

-

Other Applications: DEHCH is also found in coatings, adhesives, and sealants.

Regulatory Approval

The European Food Safety Authority (EFSA) has assessed DEHCH for use in food contact materials and concluded that it does not raise a concern for genotoxicity.[11] While noting some uncertainty regarding its potential for accumulation in humans, EFSA established a specific migration limit of 0.050 mg/kg of food.[11] Subsequently, the European Commission has officially added DEHCH to the authorized substance list for food contact plastic materials under specific conditions.[8][12]

Toxicological Profile: A Safer Alternative

The impetus for the development of DEHCH and other non-phthalate plasticizers stems from the adverse health effects associated with DEHP, including its classification as a reproductive toxicant. Extensive toxicological testing of DEHCH has been conducted to ensure it does not exhibit a similar hazard profile.

Acute and Chronic Toxicity

Studies in animal models have demonstrated a low order of acute toxicity for DEHCH. Long-term toxicity studies in rats have shown no significant adverse effects even at high doses.[1] A 52-week chronic toxicity study in Wistar Han rats concluded that chronic exposure to DEHCH was generally safe.[1]

Genotoxicity and Carcinogenicity

DEHCH has been found to be non-genotoxic in a battery of in vitro and in vivo assays.[11] This is a critical distinction from some phthalates that have raised concerns in this area. A two-year carcinogenicity study in rats did not find any evidence of carcinogenicity related to DEHCH exposure.[13]

Endocrine Disruption Potential

A key concern with DEHP is its endocrine-disrupting properties. In contrast, studies on DEHCH have not indicated a similar potential for endocrine disruption. In vivo studies using zebrafish larvae showed that DEHCH did not alter locomotor activity or the expression of endocrine-related genes, unlike DEHP and some other plasticizers. Furthermore, in vitro and in silico models have not shown significant interaction of DEHCH with key hormone receptors.

Table 2: Summary of Toxicological Endpoints for DEHCH

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Low | |

| Chronic Toxicity (52-week, rat) | No significant adverse effects | [1] |

| Genotoxicity | No concern | [11] |

| Carcinogenicity (2-year, rat) | No evidence of carcinogenicity | [13] |

| Endocrine Disruption | No evidence of endocrine-disrupting effects | |

| Reproductive/Developmental Toxicity | No indication of being a reproductive or developmental toxicant | [14] |

Metabolism and Toxicokinetics: A Postulated Pathway

Understanding the metabolic fate of DEHCH is crucial for a comprehensive safety assessment. While specific human metabolism studies on DEHCH are not as extensively published as for DEHP, a likely metabolic pathway can be postulated based on the well-understood metabolism of other dialkyl esters, such as DEHP and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH).[3][7]

The proposed metabolic pathway for DEHCH involves two primary phases:

-

Phase I: Hydrolysis and Oxidation: Upon ingestion, DEHCH is likely hydrolyzed by esterases in the gut and liver to its monoester, mono(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (MEHCH), and 2-ethylhexanol. The monoester can then undergo further oxidation of the ethylhexyl side chain to form various oxidized metabolites.

-

Phase II: Conjugation: The oxidized metabolites can then be conjugated, for example, with glucuronic acid, to increase their water solubility and facilitate their excretion in the urine.

It is important to note that the adverse effects of phthalates are often attributed to their metabolites.[7] Therefore, the toxicological profile of DEHCH's metabolites is of significant interest. The available data suggests that these metabolites do not exhibit the same level of biological activity as the corresponding metabolites of DEHP.

Caption: Postulated metabolic pathway of DEHCH.

Analytical Methodologies for the Determination of DEHCH

The ability to accurately quantify DEHCH in various matrices is essential for quality control, migration studies, and environmental monitoring. The analytical approach typically involves extraction of the analyte followed by instrumental analysis.

Sample Preparation and Extraction

The choice of extraction technique depends on the sample matrix.

-

Solid Samples (e.g., PVC, Food): Solvent extraction is commonly employed. For polymeric materials, dissolution followed by precipitation of the polymer and analysis of the supernatant is a standard approach. Ultrasonic extraction is a more rapid alternative to traditional Soxhlet extraction.[15]

-

Aqueous Samples (e.g., Environmental Water): Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to isolate and pre-concentrate DEHCH from the water matrix.[16] Microextraction techniques, such as solid-phase microextraction (SPME), are also effective for trace-level analysis.[17]

Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common instrumental techniques for the determination of DEHCH.

-

GC-MS: This technique offers excellent separation and sensitivity. DEHCH can be quantified using selected ion monitoring (SIM) for enhanced specificity.

-

LC-MS/MS: This is particularly useful for analyzing DEHCH metabolites in biological samples, such as urine, without the need for derivatization.

Experimental Protocol: Quantification of DEHCH in PVC Medical Tubing via GC-MS

This protocol provides a general framework for the analysis of DEHCH in a solid polymer matrix.

-

Sample Preparation:

-

Accurately weigh a representative portion of the PVC tubing (e.g., 0.1 g).

-

Cut the tubing into small pieces to increase the surface area for extraction.

-

-

Extraction:

-

Place the PVC pieces in a glass vial.

-

Add a known volume of a suitable solvent (e.g., n-hexane or a mixture of hexane and acetone).

-

Spike the sample with an appropriate internal standard.

-

Extract the DEHCH from the PVC matrix using ultrasonication for a defined period (e.g., 30 minutes).

-

Allow the polymer to settle and carefully transfer the supernatant to a clean vial.

-

-

Analysis by GC-MS:

-

Inject an aliquot of the extract into the GC-MS system.

-

GC Conditions (Typical):

-

Column: HP-5ms or equivalent

-

Injector Temperature: 250°C

-

Oven Program: Start at a suitable initial temperature, ramp to a final temperature to ensure elution of DEHCH.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DEHCH (e.g., m/z 149).

-

-

-

Quantification:

-

Generate a calibration curve using standards of known DEHCH concentrations.

-

Calculate the concentration of DEHCH in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Caption: Analytical workflow for DEHCH in PVC.

Conclusion and Future Perspectives

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate has emerged as a viable and safer alternative to traditional phthalate plasticizers, particularly DEHP. Its favorable toxicological profile, coupled with its efficacy as a plasticizer, has led to its widespread adoption in consumer and medical products. While the general metabolic pathway can be inferred from similar compounds, further research into the specific human metabolism and toxicokinetics of DEHCH would be beneficial to address the uncertainties regarding its potential for accumulation. The continued development and validation of robust analytical methods will also be crucial for monitoring human exposure and ensuring the safe use of this important class of compounds. The transition to non-phthalate plasticizers like DEHCH represents a significant step forward in the development of safer and more sustainable polymer materials.

References

- Albro, P. W., & Lavenhar, S. R. (1989). Metabolism of di(2-ethylhexyl) phthalate. Drug metabolism reviews, 21(1), 13–34.

- EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2020). Safety assessment of the substance bis(2-ethylhexyl)

- Feghhi, M. A., et al. (2018). Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review. Journal of Pharmaceutical and Biomedical Analysis, 158, 332-344.

-

Food Packaging Forum. (2023). European Commission allows DEHCH for food contact. Retrieved from [Link]

-

Gautam ZEN UK LTD. (n.d.). Diethyl Hexyl Cyclohexane Eco Dehch Plasticizer. Retrieved from [Link]

-

eco-dehch. (n.d.). Technical Data Sheet. Retrieved from [Link]

- Koch, H. M., et al. (2013). Metabolism of the plasticizer and phthalate substitute diisononyl-cyclohexane-1,2-dicarboxylate (DINCH®) in humans after single oral doses. Archives of toxicology, 87(5), 799–806.

- Lee, D. S., et al. (2023). Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats. Food and Chemical Toxicology, 176, 113809.

- Jeong, D. S., et al. (2024). Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. Regulatory Toxicology and Pharmacology, 151, 105664.

-

CIRS Group. (2023). DEHCH Added to Authorized Substances List for Food Contact Plastic Materials. Retrieved from [Link]

- Luo, H., et al. (2014). Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood. Journal of Analytical Methods in Chemistry, 2014, 835638.

- Campioli, E., et al. (2015). Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue. Environmental research, 140, 145–156.

- Silva, M. J., et al. (2013). In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications. Archives of toxicology, 87(10), 1849–1857.

- Jeong, D. S., et al. (2024). Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. Regulatory Toxicology and Pharmacology, 151, 105664.

-